BenchChemオンラインストアへようこそ!

5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid

Anti-inflammatory COX inhibition In vivo pharmacology

This 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid is a crucial building block for SAR studies targeting next-gen NSAIDs with improved gastric safety. Unlike the unsubstituted parent, its 5,7-dimethyl pattern critically modulates electronic properties, steric bulk, and metabolic stability, directly impacting COX-2 selectivity and in vivo efficacy. Do not substitute with non-methylated or mono-methylated analogs.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 80353-95-3
Cat. No. B7902410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid
CAS80353-95-3
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C(=C1)C)C(=O)O
InChIInChI=1S/C10H10N2O2/c1-6-3-7(2)12-5-8(10(13)14)11-9(12)4-6/h3-5H,1-2H3,(H,13,14)
InChIKeyRJHQZHBSMYPWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid: Procurement-Relevant Chemical Class and Structural Context


5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 80353-95-3) is a heterobicyclic building block belonging to the imidazo[1,2-a]pyridine scaffold, a recognized privileged structure in medicinal chemistry owing to its hydrogen-bond acceptor capacity and diverse biological activities . Unlike its unsubstituted parent (imidazo[1,2-a]pyridine-2-carboxylic acid, CAS 64951-08-2), this compound features methyl groups at the 5- and 7-positions of the pyridine ring, a substitution pattern that critically modulates electronic properties, steric bulk, and metabolic stability [1].

Why Generic Imidazo[1,2-a]pyridine Substitution Fails for 5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid


Imidazo[1,2-a]pyridine analogs are not functionally interchangeable. The pharmacological and physicochemical profiles of this scaffold are exquisitely sensitive to subtle structural modifications [1]. As demonstrated by the clinically divergent profiles of alpidem (hepatotoxic) and zolpidem (non-hepatotoxic), replacing chlorine atoms with methyl groups completely alters metabolic fate and toxicity [2]. Similarly, comparative studies on anti-inflammatory imidazo[1,2-a]pyridine derivatives show that the presence and position of methyl substituents and the carboxylic acid moiety directly dictate COX-2 selectivity, in vivo efficacy, and gastric safety profiles relative to standards like indomethacin [3]. Therefore, substituting 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid with a non-methylated, differently methylated, or esterified analog will yield non-equivalent results in biological assays and synthetic applications, necessitating precise procurement.

Quantitative Evidence for 5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid Differentiation


In Vivo Anti-Inflammatory Efficacy of Imidazo[1,2-a]pyridine-2-carboxylic Acid Parent Scaffold vs. Indomethacin

The unsubstituted parent scaffold, imidazo[1,2-a]pyridine-2-carboxylic acid, demonstrates superior in vivo anti-inflammatory activity compared to indomethacin, the clinical standard [1]. While direct data for the 5,7-dimethyl derivative are not available in this assay, this finding establishes the core scaffold's intrinsic potency advantage over a marketed NSAID, which the 5,7-dimethyl substitution pattern may further modulate based on class-level evidence of methyl group influence on activity [2].

Anti-inflammatory COX inhibition In vivo pharmacology

Improved Gastric Safety Profile of Imidazo[1,2-a]pyridine-2-carboxylic Acid Parent Scaffold vs. Indomethacin

The parent scaffold, imidazo[1,2-a]pyridine-2-carboxylic acid, exhibits a favorable gastric safety profile, causing no gastroduodenal damage in a chronic inflammation model, unlike indomethacin which is known for its gastrointestinal toxicity [1]. This differential safety signal is a critical differentiator for this scaffold class and suggests that the 5,7-dimethyl derivative may retain this advantageous property.

Gastrointestinal safety NSAID-sparing COX-2 selectivity

COX-2 Preferential Inhibition by a 3-Amino Substituted Analog Suggests Scaffold Potential

A closely related analog, 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid, demonstrated preferential inhibition of COX-2 over COX-1 in vitro [1]. While this is not direct data for the 5,7-dimethyl compound, it confirms that the imidazo[1,2-a]pyridine-2-carboxylic acid core can be tuned for COX-2 selectivity, a desirable trait for next-generation NSAIDs. The 5,7-dimethyl substitution pattern may further refine this selectivity profile [2].

COX-2 inhibitor Selectivity Anti-inflammatory

Procurement-Driven Application Scenarios for 5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid


Medicinal Chemistry: Lead Optimization for COX-2 Selective Anti-Inflammatory Agents

This compound is best suited for structure-activity relationship (SAR) studies aimed at developing next-generation NSAIDs with improved gastric safety. The core scaffold has demonstrated superior in vivo efficacy and a lack of gastroduodenal toxicity compared to indomethacin [1], and its analogs can achieve preferential COX-2 inhibition [2]. The 5,7-dimethyl substitution pattern is a key variable for modulating potency and metabolic stability [3].

Synthetic Chemistry: Late-Stage Functionalization of a Privileged Scaffold

As a carboxylic acid-functionalized building block, this compound is a versatile intermediate for constructing more complex molecules via amide coupling, esterification, or reduction. It enables the exploration of chemical space around the therapeutically validated imidazo[1,2-a]pyridine core, a scaffold found in marketed drugs like zolpidem . The 5,7-dimethyl groups provide a distinct steric and electronic environment compared to non-methylated or mono-methylated analogs.

Pharmacology: Comparative In Vivo Efficacy and Safety Studies in Inflammation Models

This compound is a candidate for head-to-head in vivo studies against other imidazo[1,2-a]pyridine derivatives or standard-of-care anti-inflammatory drugs. Given the parent scaffold's demonstrated advantage over indomethacin in acute inflammation models [1], the 5,7-dimethyl derivative can be evaluated to quantify the impact of these specific methyl substituents on efficacy, pharmacokinetics, and gastric safety, directly addressing the lack of direct comparative data.

Quote Request

Request a Quote for 5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.